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Compound of Interest

Compound Name: D942

Cat. No.: B1666018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D942 is a notable furancarboxylic acid derivative recognized for its role as an indirect activator

of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.

This technical guide provides a comprehensive overview of the chemical structure, biological

activity, and experimental data related to D942, intended to support further research and drug

development efforts.

Chemical Structure and Properties
D942 is chemically identified as 5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-

furancarboxylic acid. Its structure is characterized by a central furan ring substituted with a

carboxylic acid group and a propylphenyl group, which in turn is linked to a fluorophenylethoxy

moiety.
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Property Value

Formal Name

5-[3-[4-[2-(4-

fluorophenyl)ethoxy]phenyl]propyl]-2-

furancarboxylic acid

CAS Number 849727-81-7

Molecular Formula C₂₂H₂₁FO₄

Molecular Weight 368.4 g/mol

Biological Activity and Mechanism of Action
D942 functions as an indirect activator of AMPK. Its mechanism of action is believed to involve

the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) and NAD(P)H

dehydrogenase [quinone] 1 (NQO1).[1] This inhibition leads to an increase in the cellular

AMP/ATP ratio, which is a primary trigger for AMPK activation.

Activated AMPK plays a central role in regulating cellular metabolism by phosphorylating a

variety of downstream targets. This leads to the stimulation of catabolic pathways that generate

ATP and the inhibition of anabolic pathways that consume ATP.

Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of

D942.

Parameter Value Cell Line/System Reference

AMPK Activation

(EC₅₀)
11.7 μM [2]

Multiple Myeloma Cell

Growth Inhibition
Effective at 50 μM

Multiple Myeloma

Cells
[2]

Further research is required to determine the specific IC₅₀ values for NQO1 and mitochondrial

complex I inhibition, as well as a more precise IC₅₀ value for its anti-myeloma activity.
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Signaling Pathway
The signaling cascade initiated by D942 begins with the inhibition of mitochondrial complex I

and NQO1. This disruption of the electron transport chain elevates the intracellular AMP to ATP

ratio. The increased AMP levels allosterically activate AMPK, which then phosphorylates

downstream targets to restore energy balance.

D942

Mitochondrial
Complex I

Inhibits

NQO1
Inhibits

↑ AMP/ATP Ratio AMPK Activation Downstream
Metabolic Regulation

Click to download full resolution via product page

D942 signaling pathway leading to AMPK activation.

Experimental Protocols
Detailed experimental protocols for the synthesis of D942 are not readily available in the public

domain. However, based on its structure, a plausible synthetic route would involve the coupling

of a suitably functionalized furan precursor with the substituted propylphenyl side chain.

The following are generalized protocols for key experiments to characterize the activity of

D942.

AMPK Activation Assay
A common method to assess AMPK activation is to measure the phosphorylation of its

downstream target, Acetyl-CoA Carboxylase (ACC).
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Cell Culture and Treatment

Protein Extraction and Analysis

Culture cells to
80% confluency

Treat with varying
concentrations of D942

Incubate for a
defined period

Lyse cells and
quantify protein

Perform Western Blot for
p-ACC and Total ACC

Analyze band intensity
to determine activation

Click to download full resolution via product page

Workflow for determining AMPK activation by D942.

Cell Culture: Plate cells (e.g., HeLa, C2C12) in appropriate growth medium and culture until

they reach approximately 80% confluency.

Treatment: Treat the cells with a range of concentrations of D942 (e.g., 0.1, 1, 10, 50, 100

µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, 12, 24 hours).

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and

phosphatase inhibitors. Quantify the protein concentration of the lysates.

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF

membrane. Probe the membrane with primary antibodies against phospho-ACC (Ser79) and

total ACC, followed by appropriate HRP-conjugated secondary antibodies.

Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. The

ratio of phosphorylated ACC to total ACC indicates the level of AMPK activation.

Multiple Myeloma Cell Growth Inhibition Assay
The anti-proliferative effect of D942 on multiple myeloma cells can be assessed using a

standard MTT or similar viability assay.

Cell Seeding: Seed multiple myeloma cells (e.g., U266, RPMI 8226) in a 96-well plate at a

predetermined density.

Compound Addition: Add serial dilutions of D942 to the wells. Include a vehicle control.

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

Viability Reagent: Add a viability reagent such as MTT or WST-1 to each well and incubate

according to the manufacturer's instructions.

Measurement: Measure the absorbance at the appropriate wavelength using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value by plotting the data on a dose-response curve.

NQO1 Inhibition Assay
The inhibitory activity of D942 against NQO1 can be determined using a colorimetric assay that

measures the reduction of a substrate.
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Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NQO1 enzyme, a

substrate (e.g., menadione), and a reducing agent (e.g., NADPH).

Inhibitor Addition: Add varying concentrations of D942 to the reaction mixture.

Initiation: Initiate the reaction by adding a colorimetric reagent (e.g., cytochrome c).

Measurement: Monitor the change in absorbance over time at the appropriate wavelength.

Data Analysis: Calculate the rate of reaction for each concentration of D942 and determine

the IC₅₀ value.

Mitochondrial Complex I Inhibition Assay
The effect of D942 on mitochondrial complex I activity can be measured by monitoring the

oxidation of NADH.

Mitochondrial Isolation: Isolate mitochondria from a suitable cell line or tissue.

Reaction Buffer: Prepare a reaction buffer containing the isolated mitochondria, a substrate

for complex I (e.g., glutamate and malate), and a detergent to permeabilize the mitochondrial

membrane.

Inhibitor Incubation: Incubate the mitochondria with different concentrations of D942.

Reaction Initiation: Initiate the reaction by adding NADH.

Measurement: Measure the decrease in absorbance at 340 nm as NADH is oxidized.

Data Analysis: Calculate the rate of NADH oxidation and determine the IC₅₀ value for D942.

Conclusion
D942 is a furancarboxylic acid derivative with potential as a pharmacological tool for studying

AMPK signaling and as a lead compound for the development of therapeutics targeting

metabolic disorders and cancer. Its mechanism of action through the indirect activation of

AMPK via inhibition of mitochondrial complex I and NQO1 provides a clear rationale for its

observed biological effects. Further investigation is warranted to fully elucidate its synthetic
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pathway, detailed pharmacological profile, and therapeutic potential. This guide provides a

foundational resource for researchers to design and execute further studies on this promising

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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